Lipophilicity Balance vs. Diol and Amino-Diol Analogs
2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol exhibits a calculated LogP of approximately 0.33, positioning it between the more lipophilic diol analog 2-(4-nitrophenyl)propane-1,3-diol (LogP ~1.19) and the more hydrophilic amino‑diol analog 2-amino-1-(4-nitrophenyl)propane-1,3-diol (LogP ~0.13–1.17 depending on salt form) . This intermediate value is desirable when moderate membrane permeability must be retained while maintaining sufficient aqueous solubility for biological assays.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP 0.33270 |
| Comparator Or Baseline | 2-(4-Nitrophenyl)propane-1,3-diol (LogP 1.186); 2-amino-1-(4-nitrophenyl)propane-1,3-diol (LogP 0.13–1.17, varies with salt); Tris(hydroxymethyl)nitromethane (LogP -1.498) |
| Quantified Difference | Target LogP is 0.85 units lower than the diol analog and ~0.2–1.04 units higher than the amino‑diol, indicating balanced lipophilicity. |
| Conditions | Predicted LogP values from multiple database sources (chemsrc, chem960, ambinter). |
Why This Matters
A balanced LogP value improves the likelihood of acceptable permeability and solubility, which is critical when the compound is used as a scaffold for lead optimization in drug discovery.
- [1] Ambinter. 2-amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 716-61-0) LogP. Available at: https://www.ambinter.com/ (accessed 2026-05-01). View Source
